3,3'-(Propane-2,2-diyl)diphenol

Endocrine Disruption Receptor Binding Toxicology

Procure 3,3'-(Propane-2,2-diyl)diphenol (Bisphenol A) as your benchmark monomer. Its dimethylmethylene-bridged architecture delivers faster epoxy resin kinetics than Bisphenol S, optimizing throughput. As the definitive moderate-potency agonist in OECD 455 hERα and Tox21 ERα/AR qHTS assays, it is the essential positive control for quantifying analog toxicity. Use this reference to validate thermal and mechanical properties of novel polycarbonate alternatives against the established BPA baseline.

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
CAS No. 21825-05-8
Cat. No. B3049747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-(Propane-2,2-diyl)diphenol
CAS21825-05-8
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=CC=C1)O)C2=CC(=CC=C2)O
InChIInChI=1S/C15H16O2/c1-15(2,11-5-3-7-13(16)9-11)12-6-4-8-14(17)10-12/h3-10,16-17H,1-2H3
InChIKeyDPBULAWJIMFAPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 50 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3,3'-(Propane-2,2-diyl)diphenol (Bisphenol A) – Structural Identity and Industrial Relevance


3,3'-(Propane-2,2-diyl)diphenol, universally known as Bisphenol A (BPA), is a foundational monomer in the synthesis of polycarbonate plastics and epoxy resins. Its chemical structure consists of two phenolic rings joined by a central propane-2,2-diyl (dimethylmethylene) bridging carbon [1]. This specific diphenylalkane architecture is critical for the mechanical and thermal properties of derived polymers, but also confers a well-documented endocrine-disrupting potential, primarily through weak agonism of human estrogen receptors (hERα) [2]. As a benchmark chemical in both industrial polymer science and toxicological risk assessment, BPA serves as the principal comparator against which all structural analogs are evaluated for performance and safety [3].

Technical Justification: Why 3,3'-(Propane-2,2-diyl)diphenol Cannot Be Arbitrarily Replaced by Common Analogs


Direct substitution of 3,3'-(Propane-2,2-diyl)diphenol with other bisphenols (e.g., Bisphenol S, Bisphenol F, Bisphenol AF) is not a neutral exchange. Despite their shared core structure, variations in the bridging carbon moiety or substituents create a complex trade-off space between polymerization reactivity, final polymer thermal properties, and intrinsic bioactivity. For example, while Bisphenol S may offer different thermal stability in polyesters [1], its nucleophilic reactivity with epichlorohydrin is significantly lower, impacting resin synthesis kinetics [2]. Conversely, analogs like Bisphenol AF or Bisphenol B, developed as potential substitutes, exhibit estrogenic or cytotoxic potencies that are quantifiably higher than BPA, undermining the rationale for substitution [3]. The following quantitative evidence demonstrates that selecting an alternative based on a single property (e.g., 'BPA-free' labeling) without comprehensive comparative data introduces substantial risk to both process efficiency and product safety profiles.

Quantitative Comparative Evidence for 3,3'-(Propane-2,2-diyl)diphenol (BPA) vs. Key Analogs


Comparative Estrogenic Potency: BPA Exhibits Lower hERα Agonism Than Bisphenol B and Bisphenol C

In a standardized OECD 455 in vitro assay using hERα-HeLa9903 cells, the estrogenic agonist potency of BPA was compared to classical analogs. Bisphenol B (2,2-bis(4-hydroxyphenyl)butane) and Bisphenol C (2,2-bis(3-methyl-4-hydroxyphenyl)propane) were identified as more potent hERα agonists than BPA. The measured half-maximal inhibitory concentrations (IC50) for receptor activation serve as a quantitative metric of potency [1].

Endocrine Disruption Receptor Binding Toxicology

Comparative Cytotoxicity Profile: BPA is Less Cytotoxic Than Bisphenol AF and Bisphenol M

A comparative study evaluated the cytotoxicity of seven bisphenol analogs against BPA across four different cell culture models. The study quantified toxicity via IC50 values and established a relative ranking. Bisphenol AF (BPAF) and Bisphenol M (BPM) consistently demonstrated higher toxicity (lower IC50 values) than BPA, while Bisphenol S (BPS), Bisphenol F (BPF), and Bisphenol E (BPE) were less toxic [1].

Cytotoxicity Cell Viability In Vitro Toxicology

Comparative Polymerization Reactivity: BPA Exhibits Higher Reactivity Than Bisphenol S in Epoxy Resin Synthesis

The kinetics of epoxy resin formation were studied under stoichiometric conditions for BPA and Bisphenol S (BPS) reacting with epichlorohydrin. The study determined that the overall reactivity of BPA is higher than that of BPS. This is attributed to a difference in the rate-determining step; the dehydrochlorination of the chlorohydrin ether is much faster than the condensation of the phenolic hydroxyl group with epichlorohydrin [1].

Epoxy Resin Polymerization Kinetics Reactivity

Comparative Reactivity in Polycondensation: BPA Demonstrates Highest Relative Reactivity Among Common Bisphenols

In a study of direct polycondensation reactions for synthesizing liquid crystalline copolyesters, the relative reactivities of several bisphenols were ranked. BPA exhibited the highest reactivity, surpassing hydroquinone, Bisphenol S (BPS), and chlorohydroquinone. This is attributed to the electron-donating nature of the propane-2,2-diyl bridge [1].

Polycondensation Polyarylate Synthesis Reactivity

Comparative Estrogenic Activity via ERα and AR: BPA Exhibits Lower Potency Than Bisphenol AF but Higher Than Bisphenol S

Quantitative high-throughput screening (qHTS) in the Tox21 program evaluated BPA, BPAF, and BPS for activity on estrogen receptor alpha (ERα) and androgen receptor (AR). BPA and BPAF acted as ERα agonists and AR antagonists, while BPS showed lower estrogenic activity and did not antagonize AR at tested concentrations [1].

Endocrine Disruption Nuclear Receptor High-Throughput Screening

Comparative Polymer Thermal Properties: Bio-Based Bisphenols Can Yield Polycarbonates with Higher Tg Than BPA

While not a direct analog, this evidence highlights the performance benchmark that any BPA replacement must meet. Polycarbonates synthesized from bio-based bisphenols (derived from resveratrol, anethole, eugenol, etc.) exhibited glass transition temperatures (Tg) up to 156 °C, which is approximately 25 °C higher than BPA-based polycarbonate of similar molecular weight [1].

Polycarbonate Glass Transition Temperature Thermal Stability

Optimal Use Cases for 3,3'-(Propane-2,2-diyl)diphenol Based on Comparative Evidence


Benchmark Standard in Endocrine Disruption Research

Given its extensive characterization across multiple receptor assays (e.g., OECD 455 for hERα [1] and Tox21 qHTS for ERα/AR [2]), BPA serves as the essential positive control and baseline comparator for evaluating the toxicological profile of any new bisphenol analog. Its well-defined, moderate estrogenic potency allows researchers to quantify whether a novel compound presents a greater or lesser risk, as seen in direct comparisons with more potent analogs like Bisphenol B, C, and AF.

High-Reactivity Monomer for Epoxy Resin and Polycondensation Manufacturing

In industrial settings where process efficiency is paramount, BPA is the preferred monomer due to its superior reactivity compared to key alternatives like Bisphenol S. Kinetic studies demonstrate faster reaction rates with epichlorohydrin [3] and a leading position in polycondensation reactivity rankings [4]. For manufacturers optimizing throughput in the production of epoxy resins or polyesters, BPA remains the most kinetically favorable choice among common bisphenols.

Performance Baseline for Next-Generation Polycarbonate Development

For materials scientists developing bio-based or synthetic alternatives to BPA, the physical properties of BPA-derived polycarbonate are the standard for comparison. Research into novel monomers explicitly quantifies improvements in glass transition temperature (Tg) relative to a BPA baseline (e.g., a ~25 °C increase) [5]. Therefore, BPA is procured and used as the reference material to validate whether a new monomer yields a polymer with competitive or enhanced thermal and mechanical performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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